Aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)-
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Overview
Description
Aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)- is a complex organic compound belonging to the aziridine family. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound features a phenylmethyl group, a propenyl group, and two methyl groups attached to the aziridine ring, making it a unique and versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an appropriate amine with an epoxide or halide under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the aziridine ring without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted aziridines or other functionalized derivatives.
Scientific Research Applications
Aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)- involves its high reactivity due to ring strain. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds and functional groups. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Azetidines: Four-membered nitrogen-containing heterocycles with similar reactivity but different ring strain and stability.
Epoxides: Three-membered oxygen-containing heterocycles with comparable ring strain and reactivity.
Cyclopropanes: Three-membered carbon-containing rings with similar strain but different chemical properties.
Uniqueness
Aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)- is unique due to its specific substituents, which confer distinct reactivity and properties compared to other aziridines and similar compounds. The presence of the phenylmethyl and propenyl groups allows for unique interactions and transformations, making it a valuable compound in various applications.
Properties
CAS No. |
831200-96-5 |
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Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-benzyl-2,2-dimethyl-3-prop-2-enylaziridine |
InChI |
InChI=1S/C14H19N/c1-4-8-13-14(2,3)15(13)11-12-9-6-5-7-10-12/h4-7,9-10,13H,1,8,11H2,2-3H3 |
InChI Key |
PAOFBXAMLWDPQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N1CC2=CC=CC=C2)CC=C)C |
Origin of Product |
United States |
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